2,3,5,6-tetramethylterephthalic acid
Overview
Description
2,3,5,6-tetramethylterephthalic acid is an organic compound with the molecular formula C12H14O4 It is a derivative of terephthalic acid, where four methyl groups are substituted at the 2, 3, 5, and 6 positions of the benzene ring
Preparation Methods
2,3,5,6-tetramethylterephthalic acid can be synthesized through several methods. One common synthetic route involves the reaction of potassium benzoate with carbon dioxide in the presence of potassium acetate and zinc oxide as a catalyst. The reaction is carried out at high temperatures, around 450°C, and under high pressure, approximately 500 psi of carbon dioxide. This method yields a mixture of methylated diacids, including tetramethylterephthalic acid .
Chemical Reactions Analysis
2,3,5,6-tetramethylterephthalic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tetramethylterephthalic acid can yield corresponding carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,3,5,6-tetramethylterephthalic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of high-performance polymers and copolyesters. These materials exhibit excellent thermal stability, mechanical strength, and optical clarity, making them suitable for various industrial applications . In biology and medicine, tetramethylterephthalic acid is used in the development of drug delivery systems and as a component in the synthesis of bioactive compounds . Additionally, it is employed in the study of metabolic pathways and enzyme interactions .
Mechanism of Action
The mechanism of action of tetramethylterephthalic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate enzyme activity and influence metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in drug delivery systems, tetramethylterephthalic acid can enhance the stability and bioavailability of therapeutic agents .
Comparison with Similar Compounds
2,3,5,6-tetramethylterephthalic acid is unique compared to other similar compounds due to its specific substitution pattern on the benzene ring. Similar compounds include terephthalic acid, dimethylterephthalic acid, and trimethylterephthalic acid. While these compounds share some chemical properties, tetramethylterephthalic acid’s four methyl groups provide distinct steric and electronic effects, influencing its reactivity and applications .
Properties
IUPAC Name |
2,3,5,6-tetramethylterephthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-5-6(2)10(12(15)16)8(4)7(3)9(5)11(13)14/h1-4H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOZDUDLYDUOTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C(=O)O)C)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294069 | |
Record name | TETRAMETHYLTEREPHTHALIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60294069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14458-05-0 | |
Record name | 14458-05-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93949 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | TETRAMETHYLTEREPHTHALIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60294069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Q1: Why is tetramethylterephthalic acid used in the synthesis of Mn-MIL-88-Me4?
A1: Tetramethylterephthalic acid (H2BDC-Me4) is a methylated derivative of terephthalic acid. In the study by [], researchers used H2BDC-Me4 to synthesize Mn-MIL-88-Me4, an analogue of the flexible MIL-88 family of MOFs. The introduction of the methyl groups onto the linker molecule serves two primary purposes:
Q2: How does the use of tetramethylterephthalic acid impact the stability of the resulting MOF?
A2: The research by [] demonstrates that incorporating tetramethylterephthalic acid significantly enhances the stability of the resulting MOF, Mn-MIL-88-Me4. This enhanced stability is attributed to the permanent porosity introduced by the bulky methyl groups on the linker. This permanent porosity prevents the framework from collapsing, making Mn-MIL-88-Me4 more resilient and potentially suitable for applications like catalysis, where maintaining structural integrity is crucial.
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